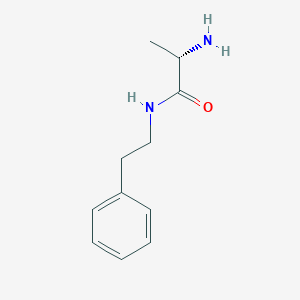

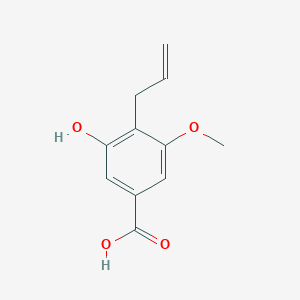

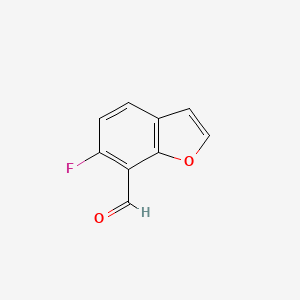

![molecular formula C11H15NO2 B3271932 2-Phenyl-2-[(propan-2-yl)amino]acetic acid CAS No. 557090-10-5](/img/structure/B3271932.png)

2-Phenyl-2-[(propan-2-yl)amino]acetic acid

Descripción general

Descripción

“2-Phenyl-2-[(propan-2-yl)amino]acetic acid” is an organic compound with the chemical formula C11H15NO2 . It is a derivative of phenylacetone, also known as phenyl-2-propanone . Phenylacetone is a colorless oil that is soluble in organic solvents and is a mono-substituted benzene derivative, consisting of an acetone attached to a phenyl group .

Aplicaciones Científicas De Investigación

Synthesis for Ulcerative Colitis Treatment

The synthesis of 4-aminophenylbenzoxazol-2-yl-5-acetic acid, an analog of a nonsteroidal anti-inflammatory drug (NSAID), and its evaluation in the treatment of inflammatory bowel diseases, particularly ulcerative colitis, has been a point of interest. This compound, along with a novel mutual azo prodrug of 5-aminosalicylic acid, has shown promising results in reducing inflammation in rat models of trinitrobenzenesulfonic acid (TNB)-induced colitis, suggesting potential applications in the treatment of ulcerative colitis (Jilani, Shomaf, & Alzoubi, 2013).

Antimalarial Potential

A series of compounds derived from substituted 1-phenyl-2-propanones have been synthesized and evaluated for their antimalarial activity. Quantitative structure-activity relationship studies indicated that increasing antimalarial potency is correlated with decreasing size and electron donation of the phenyl ring substituents. These compounds demonstrated high activity against resistant strains of malaria in mice and showed potential for long-term protection against infection even with oral administration, warranting further exploration for their antimalarial applications (Werbel et al., 1986).

Moth Pest Management

Research into the interaction of acetic acid and phenylacetaldehyde has provided insights into their use as attractants for trapping pest species of moths. These compounds, when presented together, created a more potent lure for certain moth species compared to when they were used individually. This research offers potential applications in pest management by developing more effective lures to control moth populations that pose threats to agriculture (Landolt, Tóth, Meagher, & Szarukán, 2013).

Cardiovascular Implications

The synthesis of new 2-aryl-2-imidazolinyl-acetic acids and their pharmacological effects have been explored, particularly in relation to cardiovascular activity. These compounds, contrasted with inactive N(1)-alkylated derivatives of 2-arylamino-2-imidazolines, exhibited bradykardic activity similar to exocyclic alkylated clonidine derivatives. This suggests potential applications in developing treatments for cardiovascular conditions (Beyerle, Bohn, Schönafinger, Martorana, & Bender, 1985).

Mecanismo De Acción

Target of Action

The primary target of 2-Phenyl-2-[(propan-2-yl)amino]acetic acid is cyclooxygenase 2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which are lipid compounds that mediate a variety of physiological processes and inflammatory responses.

Mode of Action

This compound acts as a selective inhibitor of COX-2 . It binds to the active site of the COX-2 enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostanoids. This inhibition disrupts the inflammatory response, leading to its anti-inflammatory activity .

Result of Action

The inhibition of COX-2 by this compound results in a decrease in the production of pro-inflammatory prostaglandins. This leads to a reduction in inflammation and associated symptoms such as pain and swelling .

Propiedades

IUPAC Name |

2-phenyl-2-(propan-2-ylamino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8(2)12-10(11(13)14)9-6-4-3-5-7-9/h3-8,10,12H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHRSYJUGWKYRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(C1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

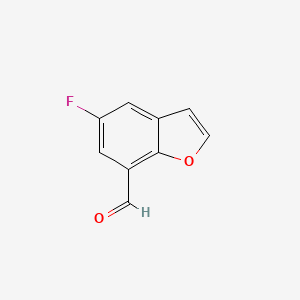

![4-(azepan-1-ylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B3271905.png)

![Imidazo[1,2-a]pyrimidin-7(8h)-one](/img/structure/B3271909.png)